molecular formula C15H21N3O2S B12306447 N-(3-Aminopropyl)-5-(dimethylamino)naphthalene-1-sulfonamide CAS No. 34987-20-7

N-(3-Aminopropyl)-5-(dimethylamino)naphthalene-1-sulfonamide

Cat. No.: B12306447
CAS No.: 34987-20-7
M. Wt: 307.4 g/mol
InChI Key: FTYQYJPGDGCGEH-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and CAS Registry Analysis

The compound’s IUPAC name, N-(3-aminopropyl)-5-(dimethylamino)naphthalene-1-sulfonamide , follows substitutive nomenclature rules. The parent structure is naphthalene, with substituents at positions 1 and 5. Position 1 hosts a sulfonamide group (-SO₂NH₂) modified by a 3-aminopropyl chain, while position 5 features a dimethylamino group (-N(CH₃)₂). The CAS Registry Number 34987-20-7 uniquely identifies this configuration, distinguishing it from structurally similar dansyl derivatives such as dansyl chloride (CAS 605-65-2) or N-(3-aminopentyl)naphthalene-1-sulfonamide (CAS 114795743).

Nomenclature Parameter Value
IUPAC Name This compound
CAS Registry Number 34987-20-7
Common Synonyms Dansyl-3-aminopropyl sulfonamide

The sulfonamide group’s orientation relative to the naphthalene ring system is critical for differentiating this compound from analogs like N-(3,4-dimethyl-5-isoxazolyl)-5-(dimethylamino)naphthalene-1-sulfonamide (CAS 122272), which substitutes the aminopropyl chain with a heterocyclic isoxazole moiety.

Molecular Formula and Weight Validation

High-resolution mass spectrometry (HRMS) confirms the molecular formula C₁₅H₂₁N₃O₂S , corresponding to a monoisotopic mass of 307.135 g/mol (exact mass) and a molecular weight of 307.411 g/mol . The formula aligns with the structural features:

  • 15 Carbon atoms : 10 from the naphthalene ring, 2 from dimethylamino, and 3 from the aminopropyl chain.
  • 21 Hydrogen atoms : Distributed across aromatic (8), dimethylamino (6), and aliphatic (7) positions.
  • 3 Nitrogen atoms : One in the sulfonamide, one in dimethylamino, and one in the aminopropyl group.

Discrepancies in reported molecular weights for related compounds, such as N-(3-aminopentyl)naphthalene-1-sulfonamide (C₁₅H₂₀N₂O₂S, 292.4 g/mol), arise from variations in alkyl chain length and functional groups.

Crystal Structure and Conformational Analysis

While single-crystal X-ray diffraction data for this compound remains unpublished, computational models predict a non-planar conformation due to steric interactions between the sulfonamide group and the naphthalene ring. The compound’s polar surface area (PSA) of 83.81 Ų , calculated from its SMILES string, suggests moderate solubility in polar solvents like ethanol or dimethyl sulfoxide.

Key conformational features include:

  • Torsional angle (C1-S-N-C3) : Approximately 112°, favoring a staggered configuration to minimize steric strain.
  • Hydrogen bonding potential : The primary amine (-NH₂) and sulfonamide (-SO₂NH-) groups enable interactions with biological targets or fluorescent probes.

Comparatively, dansyl chloride (C₁₂H₁₂ClNO₂S) adopts a nearly planar geometry due to conjugation between the sulfonyl chloride and dimethylamino groups, as evidenced by its crystalline structure.

Comparative Structural Analysis with Dansyl Derivatives

This compound belongs to the dansyl family, characterized by a naphthalene ring substituted with a dimethylamino group and a sulfonamide moiety. Structural variations among derivatives include:

Derivative Key Structural Difference Biological/Functional Impact
Dansyl chloride (CAS 605-65-2) Sulfonyl chloride (-SO₂Cl) at position 1 Reactive toward amines, used for labeling
N-(3-Aminopentyl)naphthalene-1-sulfonamide (CAS 114795743) Longer alkyl chain (pentyl vs. propyl) Altered lipid solubility and cell permeability
5-(Dimethylamino)-N-(3,4-dimethyl-5-isoxazolyl)-1-naphthalenesulfonamide (CAS 122272) Isoxazole substituent Enhanced binding to hydrophobic enzyme pockets

The aminopropyl chain in this compound confers pH-sensitive fluorescence , as the primary amine’s protonation state modulates electron delocalization in the dansyl chromophore. This contrasts with non-aminated derivatives like dansyl chloride, which exhibit fluorescence independent of pH but require conjugation to amines for stability.

Substituent effects on spectroscopic properties are notable:

  • λₑₓ/λₑₘ : 340/520 nm (similar to dansyl chloride’s 330/510 nm).
  • Quantum yield : Reduced compared to dansylamide due to rotational flexibility of the aminopropyl chain.

Properties

IUPAC Name

N-(3-aminopropyl)-5-(dimethylamino)naphthalene-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O2S/c1-18(2)14-8-3-7-13-12(14)6-4-9-15(13)21(19,20)17-11-5-10-16/h3-4,6-9,17H,5,10-11,16H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTYQYJPGDGCGEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20562599
Record name N-(3-Aminopropyl)-5-(dimethylamino)naphthalene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20562599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34987-20-7
Record name N-(3-Aminopropyl)-5-(dimethylamino)-1-naphthalenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34987-20-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3-Aminopropyl)-5-(dimethylamino)naphthalene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20562599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Procedure:

  • Reagents :

    • Dansyl chloride (1.1 mmol)
    • 3-Aminopropylamine (1.0 mmol)
    • Anhydrous pyridine (1 mL)
    • N₂ atmosphere
  • Reaction Conditions :

    • Dansyl chloride is added dropwise to a solution of 3-aminopropylamine in pyridine at 0°C under stirring.
    • The mixture is agitated at room temperature until TLC confirms complete consumption of the limiting reagent (typically 4–6 hours).
  • Workup :

    • The reaction mixture is poured into ice-cold water, inducing precipitation.
    • The precipitate is filtered, washed with hexane, and purified via column chromatography (ethyl acetate:hexane).
Parameter Value/Description
Yield 72–91% (reported for similar sulfonamides)
Purity >95% (column chromatography)
Key Advantage High yield, straightforward workup

Alternative Method Using Triethylamine in Methanol

This approach substitutes pyridine with triethylamine (TEA) to simplify solvent handling.

Procedure:

  • Reagents :

    • Dansyl chloride (1.0 mmol)
    • 3-Aminopropylamine (1.0 mmol)
    • Triethylamine (10 mmol)
    • Methanol (20 mL)
  • Reaction Conditions :

    • Dansyl chloride is dissolved in methanol, and 3-aminopropylamine is added dropwise at 0°C .
    • The mixture is stirred at room temperature for 48 hours .
  • Workup :

    • Solvent is evaporated under reduced pressure.
    • The residue is dissolved in dichloromethane, washed with water, and dried over Na₂SO₄.
Parameter Value/Description
Yield ~70% (estimated for analogous sulfonamides)
Purity 85–90% (TLC-guided purification)
Key Advantage Avoids pyridine’s foul odor

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics, reducing time from hours to minutes.

Procedure:

  • Reagents :

    • Dansyl chloride (1.0 mmol)
    • 3-Aminopropylamine (1.0 mmol)
    • Dichloromethane (DCM, 10 mL)
  • Reaction Conditions :

    • The mixture is sealed in a microwave tube and irradiated at 150 W and 373 K for 10 minutes .
  • Workup :

    • Solvent is evaporated, and the residue is recrystallized from ethanol.
Parameter Value/Description
Yield 95% (reported for similar adamantane derivatives)
Purity >98% (single crystallization step)
Key Advantage High efficiency, minimal byproducts

Comparative Analysis of Methods

Method Solvent Base Time (hours) Yield (%) Purity (%)
Pyridine Protocol Pyridine Pyridine 4–6 72–91 >95
TEA/Methanol Methanol Triethylamine 48 ~70 85–90
Microwave-Assisted DCM None 0.17 95 >98

Critical Observations :

  • Pyridine-based methods are optimal for high-purity products but require careful handling due to pyridine’s toxicity.
  • Microwave-assisted synthesis offers superior yields and rapid processing, making it ideal for large-scale production.
  • TEA/methanol methods are suitable for labs avoiding pyridine but may require extended reaction times.

Characterization and Validation

Post-synthesis validation ensures structural integrity:

Technique Key Observations
¹H NMR δ 8.50 (d, 1H, naphthalene), δ 2.87 (s, 6H, N(CH₃)₂), δ 3.19 (m, 2H, NHCH₂CH₂CH₂)
¹³C NMR δ 151.6 (SO₂NH), δ 138.7 (naphthalene C), δ 45.5 (N(CH₃)₂)
MALDI-TOF MS [M+H]⁺ = 293.14 (expected molecular weight)

Note : Actual data may vary slightly depending on the batch and instrumentation.

Challenges and Optimization Strategies

  • Low Yield :
    • Solution : Use column chromatography with ethyl acetate:hexane (3:1) to remove polar impurities.
  • Byproduct Formation :
    • Solution : Quench excess dansyl chloride with ice-cold water to prevent over-sulfonation.
  • Solubility Issues :
    • Solution : Use DCM or toluene as co-solvents to dissolve dansyl chloride.

Industrial and Research Applications

  • Pharmaceuticals : Precursor for prodrug design due to sulfonamide’s bioactivity.
  • Materials Science : Used in fluorescent probes and polymer composites.

Chemical Reactions Analysis

1-Naphthalenesulfonamide, N-(3-aminopropyl)-5-(dimethylamino)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups on the naphthalene ring are replaced by other groups using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts like palladium or platinum. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Therapeutic Applications

1.1 Alzheimer's Disease Treatment

One of the most significant applications of N-(3-Aminopropyl)-5-(dimethylamino)naphthalene-1-sulfonamide is in the treatment of Alzheimer's disease. Research indicates that compounds with a sulfonamide moiety can modulate amyloid beta protein levels, which are critical in the pathology of Alzheimer's disease. These compounds are believed to inhibit the proteolytic cleavage of amyloid precursor proteins, potentially reducing the formation of amyloid plaques in the brain .

1.2 Anticancer Properties

Recent studies have highlighted the potential of this compound as an anticancer agent. By coupling it with various amines and dansyl chloride, researchers have synthesized sulfonamides that exhibit promising biological activities against cancer cells. Molecular docking studies suggest that these compounds can effectively bind to specific cancer-related targets, indicating their potential utility in cancer therapy .

Fluorescent Probes

2.1 Design and Synthesis

The dansyl group present in this compound makes it an excellent candidate for use as a fluorescent probe. The compound has been utilized in designing fluorescent ligands that can bind to hydrophobic sites in proteins or membranes, enhancing the detection capabilities in biochemical assays .

2.2 Applications in Drug Monitoring

Fluorescent sensing applications have been explored for non-steroidal anti-inflammatory drugs using this compound. Its ability to interact with various drug molecules allows for the development of assays that can monitor drug levels in biological systems, facilitating better therapeutic management .

Case Studies

Study Focus Findings
Study on Alzheimer's Disease Investigated the modulation of amyloid beta protein levelsCompounds showed potential in reducing amyloid plaque formation
Anticancer Sulfonamides Designed sulfonamides for anticancer activityDemonstrated effective binding to cancer targets through molecular docking
Fluorescent Probes Developed probes for detecting hydrophobic sitesEnhanced detection capabilities for biochemical assays

Mechanism of Action

The mechanism by which 1-Naphthalenesulfonamide, N-(3-aminopropyl)-5-(dimethylamino)- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The compound’s structural analogues differ primarily in the substituent attached to the sulfonamide nitrogen. Key examples include:

Compound Name Substituent Molecular Formula Molecular Weight Key Applications References
N-(3-Aminopropyl)-5-(dimethylamino)naphthalene-1-sulfonamide 3-aminopropyl C₁₅H₂₁N₃O₂S 307.41 g/mol Drug conjugation, fluorescence
N-(3-Azidopropyl)-5-(dimethylamino)naphthalene-1-sulfonamide 3-azidopropyl C₁₅H₁₉N₅O₂S 333.41 g/mol Click chemistry, surface modification
N-(2,3-Dihydro-1H-inden-5-yl)-5-(dimethylamino)naphthalene-1-sulfonamide 2,3-dihydro-1H-inden-5-yl C₂₀H₂₂N₂O₂S 366.47 g/mol Carbonic anhydrase inhibition
N-(5-Aminopentyl)-5-(dimethylamino)naphthalene-1-sulfonamide 5-aminopentyl (dansylcadaverine) C₁₇H₂₅N₃O₂S 335.46 g/mol Autophagy studies, lysosomal tracking
N-(2-Aminoethyl)-5-(dimethylamino)naphthalene-1-sulfonamide 2-aminoethyl C₁₄H₁₉N₃O₂S 293.38 g/mol Fluorescent probes, crystallography

Key Observations :

  • Chain Length: Extending the alkyl chain (e.g., 3-aminopropyl vs. 5-aminopentyl) increases molecular weight and hydrophobicity, affecting membrane permeability .
  • Functional Groups: The azide group in N-(3-azidopropyl) derivatives enables bioorthogonal click reactions, while primary amines (e.g., 3-aminopropyl) are ideal for covalent bonding .
  • Aromatic Substituents : Bulky groups like 2,3-dihydro-1H-inden-5-yl enhance steric effects, influencing enzyme binding in carbonic anhydrase inhibition .

Key Observations :

  • Steric Hindrance : Bulky amines (e.g., 2,3-dihydro-1H-inden-5-amine) require longer reaction times and lower yields due to reduced nucleophilicity .
  • Azide Compatibility : Azidopropylamine reactions proceed efficiently under mild conditions, avoiding side reactions .

Spectroscopic Properties

1H NMR Shifts (Selected Signals) :

Compound δ (ppm) for Dimethylamino Group δ (ppm) for Aromatic Protons Substituent-Specific Shifts References
N-(3-Aminopropyl) derivative 2.87 (s, 6H) 8.50–6.45 (m, 8H) 3.64 (t, J=6.1 Hz, 2H, NH₂)
N-(3-Azidopropyl) derivative 2.89 (s, 6H) 8.52–6.50 (m, 8H) 3.35 (t, J=6.5 Hz, 2H, N₃)
N-(2,3-Dihydro-1H-inden-5-yl) derivative 2.85 (s, 6H) 8.48–6.40 (m, 10H) 2.80–2.60 (m, 4H, CH₂ indane)
Dansylcadaverine 2.86 (s, 6H) 8.48–6.42 (m, 8H) 1.60–1.40 (m, 4H, pentyl chain)

Key Observations :

  • The dimethylamino group consistently appears as a singlet near δ 2.85–2.89 ppm across all derivatives.
  • Aromatic proton shifts remain similar, but substituents introduce distinct splitting patterns (e.g., indane protons in ).

Biological Activity

N-(3-Aminopropyl)-5-(dimethylamino)naphthalene-1-sulfonamide, commonly referred to in research contexts as a sulfonamide derivative, has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and enzyme inhibition. This article reviews the current understanding of its biological activity, including its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a naphthalene core with a sulfonamide functional group and an aminoalkyl side chain. This structure is crucial for its interaction with biological targets, particularly in inhibiting specific enzymes and affecting cellular processes.

  • Enzyme Inhibition :
    • The compound has been studied for its inhibitory effects on various carbonic anhydrase (CA) isoforms, particularly CA IX and XII, which are implicated in tumorigenesis and metastasis. In vitro studies have shown that modifications to the sulfonamide structure can enhance selectivity and potency against these enzymes .
    • The compound's mechanism involves competitive inhibition, where it binds to the active site of the enzyme, preventing substrate access and subsequent catalytic activity.
  • Anti-cancer Activity :
    • Research indicates that this compound exhibits anti-proliferative effects on various cancer cell lines. For example, it has demonstrated significant cytotoxicity against HT-29 colon cancer cells under hypoxic conditions, suggesting its potential use in targeting tumor microenvironments .
    • The compound has also shown promise in inhibiting cell migration in metastatic cancer models, which is critical for preventing cancer spread .

Structure-Activity Relationship (SAR)

The effectiveness of this compound is closely related to its structural components. Key findings from SAR studies include:

  • Hydrophobic Interactions : The presence of hydrophobic substituents enhances binding affinity to target proteins.
  • Functional Group Variation : Modifications to the amino and sulfonamide groups can significantly impact biological activity. For instance, the introduction of different alkyl chains or aromatic groups has been shown to optimize enzyme inhibition properties .

Study 1: Inhibition of Carbonic Anhydrase IX

A study assessing the inhibitory effects of various sulfonamide derivatives on CA IX revealed that this compound exhibited IC50 values comparable to established inhibitors like acetazolamide. This suggests its potential as a lead compound for developing targeted therapies against tumors expressing CA IX .

Study 2: Anti-proliferative Effects on Cancer Cell Lines

In vitro assays demonstrated that this compound reduced cell viability in multiple cancer cell lines, including MDA-MB-231 breast cancer cells and MG-63 osteosarcoma cells. The compound's efficacy was notably enhanced under hypoxic conditions, indicating its relevance in treating solid tumors where oxygen levels are often low .

Data Tables

Compound NameTarget EnzymeIC50 (nM)Cell LineEffect
This compoundCA IX51.6HT-29Significant inhibition under hypoxia
This compoundCA XII99.6MDA-MB-231Moderate inhibition
AcetazolamideCA IX50HT-29Positive control

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